

A Technical Guide to D-Glucose-d12: Applications in Metabolic Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **D-Glucose-d12-1**

Cat. No.: **B12423024**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Glucose-d12, a deuterated form of D-glucose, and its application as a stable isotope tracer in metabolic research. This document details its chemical properties, outlines key experimental methodologies, and illustrates its use in tracking metabolic pathways crucial to drug development and disease research.

Core Properties of D-Glucose-d12

D-Glucose-d12, also referred to as **D-Glucose-d12-1**, is a form of glucose where twelve hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic labeling makes it a powerful tool for tracing the fate of glucose in biological systems without the need for radioactive materials.[\[1\]](#)

Property	Value	Reference
CAS Number	89798-27-6	[2]
Molecular Formula	C ₆ D ₁₂ O ₆	[2] [3]
Molecular Weight	192.23	[3]

Applications in Metabolic Pathway Analysis

Deuterated glucose is extensively used to investigate central carbon metabolism, providing insights into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. Its application is particularly significant in cancer research, where altered glucose metabolism, known as the Warburg effect, is a key feature. Furthermore, it is employed in studies related to diabetes, obesity, and other metabolic disorders.

One of the advanced applications of deuterated glucose is in Deuterium Metabolic Imaging (DMI), an innovative MRI-based technique that allows for the non-invasive, three-dimensional mapping of metabolism. This method enables the visualization of both the deuterated glucose and its metabolic products, offering a window into metabolic pathways within living organisms.

Experimental Protocols

The use of D-Glucose-d12 as a tracer necessitates precise and reliable analytical methods to detect and quantify its presence in various metabolites. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Sample Preparation for Mass Spectrometry Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

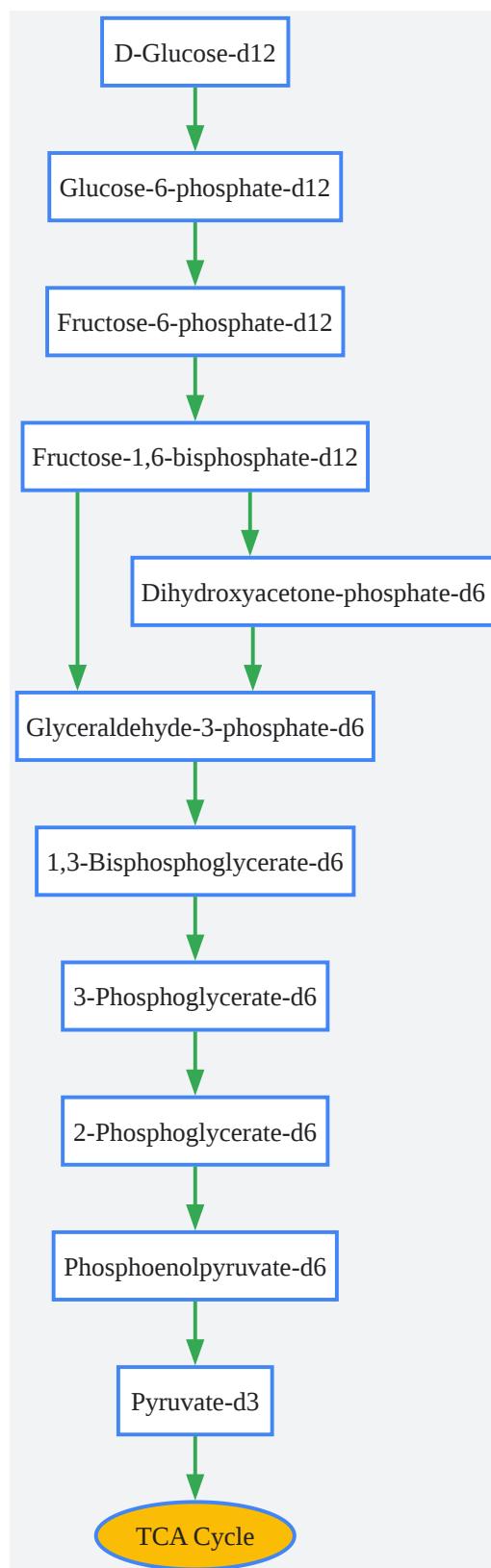
This method is suitable for analyzing polar and non-volatile metabolites without the need for derivatization.

- Sample Collection: Collect 50 μ L of serum or plasma.
- Protein Precipitation: Add 200 μ L of acetonitrile to the sample.
- Vortexing: Thoroughly mix the sample for 30 seconds to precipitate proteins.
- Centrifugation: Centrifuge at 16,000 \times g for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer 150 μ L of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique often requires derivatization to make the metabolites volatile.

- Sample Extraction: Start with 200 μL of plasma.
- Metabolite Extraction: Perform a suitable extraction method to isolate the metabolites of interest.
- Drying: Dry the extracted sample.
- Derivatization: Add a derivatizing agent, such as acetic anhydride, to the dried extract to make the metabolites volatile.
- Analysis: Inject the derivatized sample into the GC-MS system.


In Vivo Stable Isotope Tracer Experiments

A common experimental design for studying whole-body glucose metabolism involves the primed constant infusion of deuterated glucose.

- Tracer Selection: 6,6-D2-Glucose is often the preferred tracer for determining the whole-body flux rate of glucose.
- Priming Dose: Administer a priming bolus dose of the tracer (e.g., 14.0 $\mu\text{mol/kg}$).
- Constant Infusion: Follow with a constant infusion at a specific rate (e.g., 11.5 $\mu\text{mol/kg/hr}$) for a set duration (e.g., 140 minutes).
- Sampling: Collect plasma samples at baseline and at regular intervals during the infusion (e.g., 0, 90, 100, 110, 120 minutes) for analysis.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways where D-Glucose-d12 is utilized as a tracer and a typical experimental workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. D-Glucose-d12-1 | CAS#:89798-27-6 | Chemsric [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Technical Guide to D-Glucose-d12: Applications in Metabolic Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12423024#d-glucose-d12-1-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b12423024#d-glucose-d12-1-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com